3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid

Übersicht

Beschreibung

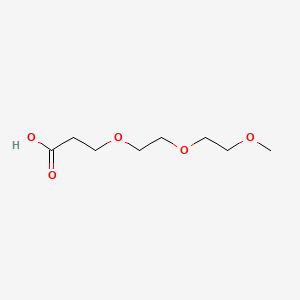

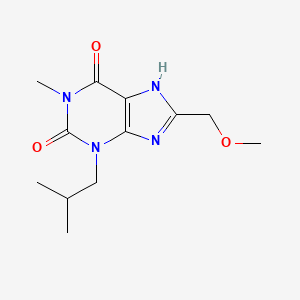

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid is a chemical compound with the molecular formula C8H16O5 . It is also known by its IUPAC name 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid .

Molecular Structure Analysis

The molecular structure of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid consists of a propanoic acid backbone with a methoxyethoxyethoxy group attached to the third carbon . The average molecular mass is 192.210 Da, and the monoisotopic mass is 192.099777 Da .Physical And Chemical Properties Analysis

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid .Wissenschaftliche Forschungsanwendungen

m-PEG3-acid: Comprehensive Analysis of Scientific Research Applications

Drug Delivery Systems: m-PEG3-acid is commonly used in the development of drug delivery systems due to its ability to increase solubility in aqueous media and form stable amide bonds with primary amine groups. This makes it an ideal linker for creating targeted drug carriers, such as nanoparticles or liposomes, which can be used for delivering mRNA vaccines or other therapeutic agents .

Bioconjugation: In bioconjugation, m-PEG3-acid serves as a non-cleavable linker that can be used to attach drugs or other molecules to biomolecules like proteins or antibodies. This process, often referred to as PEGylation, enhances the stability and solubility of therapeutic agents in vivo, optimizing their efficacy and reducing clearance rates from circulation .

Polymer Science: m-PEG3-acid plays a role in polymer science, particularly in the synthesis of biodegradable polymers like PLA–PEG copolymers. These polymers are advantageous for controlled drug release, offering benefits such as reduced toxicity and the ability to release therapeutic drugs in stable amounts over extended periods .

Nanotechnology: The compound is instrumental in nanotechnology, especially in the fabrication of nanostructured systems for medical applications. Its inclusion in the design of nanoparticles enhances their interaction with biological systems and improves their performance as drug delivery vehicles .

Molecular Biology: In molecular biology, m-PEG3-acid is utilized for modifying nucleic acids or proteins to study their structure and function. It is also used in labeling techniques that require a hydrophilic spacer to increase molecular distance and reduce steric hindrance .

Biomedical Engineering: m-PEG3-acid contributes to biomedical engineering by facilitating the development of advanced materials for tissue engineering and regenerative medicine. Its properties aid in creating scaffolds that support cell growth and tissue formation .

Diagnostic Imaging: The compound is also used in diagnostic imaging, where it helps in the preparation of contrast agents for enhanced imaging modalities such as MRI or PET scans, improving the visualization of biological processes .

Chemical Synthesis: Lastly, m-PEG3-acid is employed in chemical synthesis as a reagent that introduces PEG chains into molecules, thereby altering their physical and chemical properties for various research purposes .

Each application field leverages the unique properties of m-PEG3-acid to advance scientific research and develop innovative solutions across multiple disciplines.

BroadPharm Creative Biolabs BroadPharm Springer - Biodegradable PLGA-b-PEG polymeric nanoparticles Springer - PEGylated Systems in Pharmaceutics Springer - Emerging uses of PLA–PEG copolymer in cancer drug delivery Springer - Recent Advances in Bioorthogonal Ligation and Bioconjugation Thermo Fisher Scientific - Bioconjugation and crosslinking technical handbook MDPI - The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation

Wirkmechanismus

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCYTEWOPOCEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)

![7-[(2,3-Dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1677357.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)